molecular formula C20H21N3O3 B8228631 tert-butyl N-[5-(6-hydroxy-2-quinolyl)-2-pyridyl]-N-methyl-carbamate

tert-butyl N-[5-(6-hydroxy-2-quinolyl)-2-pyridyl]-N-methyl-carbamate

Cat. No.: B8228631
M. Wt: 351.4 g/mol
InChI Key: ZDPMDRBWBBDSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-[5-(6-hydroxy-2-quinolyl)-2-pyridyl]-N-methyl-carbamate is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a quinoline core, a hydroxy group, and a tert-butoxycarbonyl-protected amino group, making it a versatile molecule for synthetic and analytical purposes.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[5-(6-hydroxy-2-quinolyl)-2-pyridyl]-N-methyl-carbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The quinoline core can be reduced under specific conditions.

    Substitution: The tert-butoxycarbonyl-protected amino group can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and acids like trifluoroacetic acid for deprotection of the tert-butoxycarbonyl group .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to quinone derivatives, while deprotection of the amino group can yield free amines.

Scientific Research Applications

tert-butyl N-[5-(6-hydroxy-2-quinolyl)-2-pyridyl]-N-methyl-carbamate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[5-(6-hydroxy-2-quinolyl)-2-pyridyl]-N-methyl-carbamate involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group serves as a protecting group, allowing for selective reactions at the amino site. The quinoline core can participate in various electronic interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[5-(6-hydroxy-2-quinolyl)-2-pyridyl]-N-methyl-carbamate is unique due to its combination of a quinoline core, hydroxy group, and tert-butoxycarbonyl-protected amino group. This structure provides versatility in synthetic applications and potential for diverse research applications.

Properties

IUPAC Name

tert-butyl N-[5-(6-hydroxyquinolin-2-yl)pyridin-2-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-20(2,3)26-19(25)23(4)18-10-6-14(12-21-18)17-8-5-13-11-15(24)7-9-16(13)22-17/h5-12,24H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPMDRBWBBDSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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